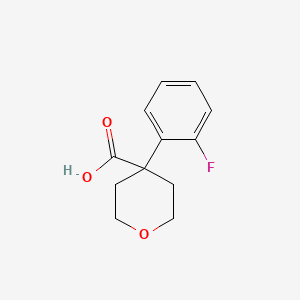

![molecular formula C11H9N3O2 B1318879 Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 152589-06-5](/img/structure/B1318879.png)

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

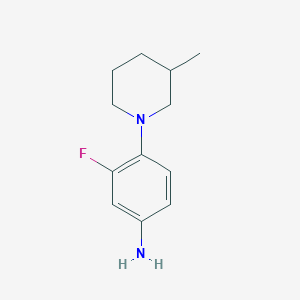

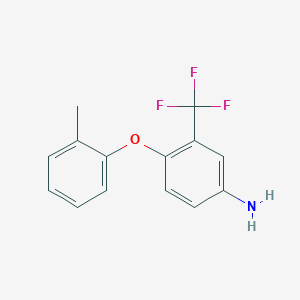

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H9N3O2 . It has a molecular weight of 215.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyridine ring . The SMILES representation of the molecule isCCOC(=O)C1=CC2=C(N1)C=C(C=N2)C#N . Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.21 . The compound’s exact physical and chemical properties, such as melting point, boiling point, and density, are not available in the retrieved information.Scientific Research Applications

Synthesis of Novel Derivatives

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is used as a starting material in the synthesis of various novel compounds. For instance, Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).

Chemical Transformations and Reactions

The compound serves as a key reactant in various chemical transformations. Harb et al. (1989) demonstrated its conversion into diverse derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others (Harb et al., 1989).

Application in Organic Phosphine Catalysis

Zhu, Lan, and Kwon (2003) investigated its use in phosphine-catalyzed [4 + 2] annulation, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Crystallographic and Quantum-Chemical Studies

The compound has been a subject of crystallographic and quantum-chemical studies to understand structure-activity relationships, as shown by Orsini et al. (1990) (Orsini et al., 1990).

Rearrangement Studies

Desideri, Manna, and Stein (1981) explored its rearrangement with sodium ethoxide in ethanol, contributing to the understanding of chemical stability and reactivity (Desideri, Manna, & Stein, 1981).

Synthesis of Cardiotonic Agents

Mosti et al. (1992) studied its role in synthesizing cardiotonic agents, exploring the therapeutic potential of its derivatives (Mosti et al., 1992).

Novel Pyrazolo[3,4-b]pyridine Synthesis

Ghaedi et al. (2015) synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups, showing the versatility of the compound (Ghaedi et al., 2015).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Result of Action

Related compounds have been shown to have various biologically vital properties .

Properties

IUPAC Name |

ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-2-16-11(15)10-4-8-9(14-10)3-7(5-12)6-13-8/h3-4,6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBMVTZPAWFANZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

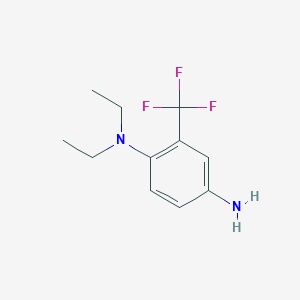

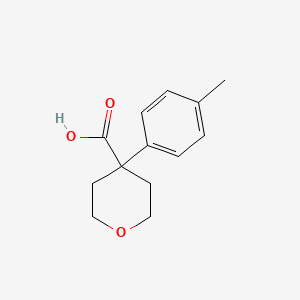

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)

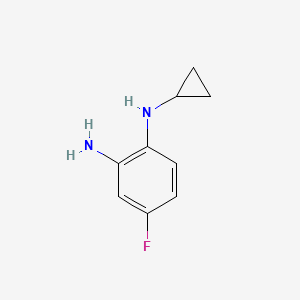

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)